2-(2-Fluoroanilino)nicotinamide
Description
Properties
Molecular Formula |
C12H10FN3O |
|---|---|
Molecular Weight |
231.23 g/mol |
IUPAC Name |
2-(2-fluoroanilino)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H10FN3O/c13-9-5-1-2-6-10(9)16-12-8(11(14)17)4-3-7-15-12/h1-7H,(H2,14,17)(H,15,16) |
InChI Key |
SVZJHCAXCIVKGK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC2=C(C=CC=N2)C(=O)N)F |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=C(C=CC=N2)C(=O)N)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Analogs and Key Features
- Fluorine Position Effects: The ortho-fluoro substitution in 2-(2-Fluoroanilino)nicotinamide may confer steric hindrance or electronic effects distinct from meta- or para-fluoro analogs. For example, 4-(3-fluoroanilino)-6,7-diethoxyquinazoline showed superior metabolic stability in human hepatocytes compared to its para-fluoro counterpart, highlighting positional sensitivity .
- Nicotinamide Backbone: Unlike NMN and NADH, which participate in cellular energy metabolism, 2-(2-Fluoroanilino)nicotinamide’s modified structure likely shifts its biological targets.
Analytical and Detection Methods
Table 2: Analytical Parameters for Nicotinamide Analogs (UPLC-MS/MS)
| Compound | Linear Range (μg/mL) | LOD (μg/mL) | Recovery (%) | RSD (%) | Reference |
|---|---|---|---|---|---|
| 2-(2-Fluoroanilino)nicotinamide* | N/A | N/A | N/A | N/A | – |
| NMN | 0.1–50 | 0.075 | 84.6–108.6 | 2.1–8.7 | |
| NADH | 0.5–100 | 0.600 | 99.6 | <5.0 |
*Note: Specific data for 2-(2-Fluoroanilino)nicotinamide is absent in the evidence, but its detection would likely require optimized MRM transitions and collision energies, similar to other nicotinamide analogs .
Metabolic Stability and Toxicity
- Metabolic Stability: Fluorinated compounds often exhibit enhanced metabolic resistance.
- Safety Profile: While direct toxicity data is unavailable, structurally related 4-fluoro-2-nitroaniline requires stringent safety protocols (e.g., skin protection, respiratory avoidance) due to its reactive nitro group . The absence of a nitro group in 2-(2-Fluoroanilino)nicotinamide may reduce acute hazards.
Preparation Methods
Catalytic Hydrolysis of 2-(2-Fluoroanilino)-3-cyanopyridine
The foundational method for nicotinamide synthesis involves MnO₂-catalyzed hydrolysis of 3-cyanopyridine in alcohol-water systems. Adapting this to 2-(2-fluoroanilino)nicotinamide requires prior installation of the 2-fluoroanilino group on 3-cyanopyridine.
Synthetic Pathway:
-
Amination of 2-chloro-3-cyanopyridine:
-
2-Chloro-3-cyanopyridine undergoes nucleophilic aromatic substitution (SNAr) with 2-fluoroaniline in dimethylformamide (DMF) at 120°C for 12 hours, yielding 2-(2-fluoroanilino)-3-cyanopyridine.
-
Key Data:
-
Molar ratio (2-chloro-3-cyanopyridine : 2-fluoroaniline): 1 : 1.2
-
Yield: 78–82% (HPLC purity >95%)
-
-
-
Hydrolysis to Nicotinamide:
Mechanistic Insights:
-
MnO₂ facilitates nucleophilic attack by water on the nitrile carbon, forming an imidate intermediate that tautomerizes to the amide.
-
Ethanol co-solvent prevents nicotinic acid formation by minimizing water activity in the later reaction stages.
Biomimetic Conjugation Inspired by Vitamin B₃ Biosynthesis
Aldol-Type Addition and Cyclization
Drawing from nature’s kynurenine pathway, 3-formylazaindole derivatives react with ethyl propiolate to form meta-aminoaryl nicotinates, which are subsequently amidated.
Synthetic Pathway:
-
Enamine Formation:
-
Cyclization and Rearomatization:
Advantages:
-
Avoids harsh hydrolysis conditions.
-
Enables late-stage diversification of the aniline moiety.
Palladium-Catalyzed Buchwald-Hartwig Amination
Direct C–N Bond Formation on Nicotinamide
A one-pot strategy couples 2-fluorobromobenzene with 2-aminonicotinamide using Pd(OAc)₂/Xantphos catalytic system.
Optimized Protocol:
-
Reagents:
-
2-Aminonicotinamide (1.0 eq), 2-fluorobromobenzene (1.1 eq)
-
Catalyst: Pd(OAc)₂ (5 mol%), Xantphos (10 mol%)
-
Base: Cs₂CO₃ (2.0 eq)
-
-
Conditions:
-
Solvent: Toluene, 110°C, 24 hours
-
Yield: 76% (GC-MS)
-
Challenges:
-
Competing Ullmann coupling necessitates precise temperature control.
-
Ligand selection critical for suppressing homocoupling byproducts.
Comparative Analysis of Synthetic Routes
Industrial Scalability and Environmental Impact
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
